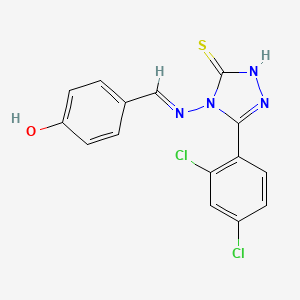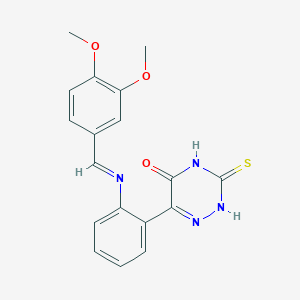![molecular formula C15H21Cl3N2O B11981150 N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide](/img/structure/B11981150.png)
N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide is a synthetic organic compound characterized by the presence of a trichloromethyl group, a phenylamino group, and a heptanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide typically involves the reaction of 2,2,2-trichloro-1-(phenylamino)ethanol with heptanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by the action of ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of new derivatives with substituted groups.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylamino group may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2,2,2-trichloro-1-(3-nitro-phenylamino)ethyl]butyramide
- N-[2,2,2-trichloro-1-(2,4-dimethyl-phenylamino)ethyl]butyramide
- N-[2,2,2-trichloro-1-(3-chloro-phenylamino)ethyl]butyramide
Uniqueness
N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide is unique due to its specific combination of functional groups and chain length. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the heptanamide chain may also influence the compound’s solubility, stability, and overall properties.
Eigenschaften
Molekularformel |
C15H21Cl3N2O |
|---|---|
Molekulargewicht |
351.7 g/mol |
IUPAC-Name |
N-(1-anilino-2,2,2-trichloroethyl)heptanamide |
InChI |
InChI=1S/C15H21Cl3N2O/c1-2-3-4-8-11-13(21)20-14(15(16,17)18)19-12-9-6-5-7-10-12/h5-7,9-10,14,19H,2-4,8,11H2,1H3,(H,20,21) |
InChI-Schlüssel |
PAOFQSIZVMBJTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981068.png)
![(3Z)-3-[(4-iodophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11981072.png)
![(2E)-1-(4-chlorophenyl)-2-[2-(3,4-dimethylphenyl)hydrazinylidene]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B11981086.png)

![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981107.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11981111.png)
![Ethyl 3-(4-fluorophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11981118.png)

![4-Bromo-2-(9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11981133.png)

![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide](/img/structure/B11981139.png)
![4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11981142.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11981145.png)
